molecular formula C9H7BrO2 B14149999 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 723760-77-8

6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B14149999
CAS No.: 723760-77-8
M. Wt: 227.05 g/mol
InChI Key: ONJQZVHTGCFHDP-UHFFFAOYSA-N
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Description

6-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenes and isoindenes. These compounds contain an indene moiety, which consists of a cyclopentadiene fused to a benzene ring. The presence of bromine and hydroxyl groups in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

6-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

723760-77-8

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

6-bromo-5-hydroxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7BrO2/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,12H,1-2H2

InChI Key

ONJQZVHTGCFHDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)O)Br

Origin of Product

United States

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